

Spectroscopic Profile of 4-Chlorothioanisole: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorothioanisole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorothioanisole** (4-ClC6H4SCH3), a key intermediate in organic synthesis and drug discovery. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental protocols and a visual workflow for its analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Chlorothioanisole**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-Chlorothioanisole**. The ^1H and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **4-Chlorothioanisole**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H	7.28	Doublet	8.6	Ar-H (ortho to -SCH ₃)
¹ H	7.20	Doublet	8.7	Ar-H (ortho to -Cl)
¹ H	2.49	Singlet	-	-SCH ₃
¹³ C	137.1	-	-	Ar-C (-SCH ₃)
¹³ C	130.9	-	-	Ar-C-H (ortho to -SCH ₃)
¹³ C	128.9	-	-	Ar-C-H (ortho to -Cl)
¹³ C	127.9	-	-	Ar-C-Cl
¹³ C	16.1	-	-	-SCH ₃

Note: Data obtained in CDCl₃ solvent.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **4-Chlorothioanisole** by measuring the absorption of infrared radiation. While a specific, publicly available list of all absorption peaks for **4-Chlorothioanisole** is not readily found, the expected characteristic absorptions for this molecule, based on its structure, are presented below.

Table 2: Expected Characteristic IR Absorption Bands for **4-Chlorothioanisole**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic
~2925	C-H stretch	Methyl (-SCH ₃)
~1580, 1480, 1440	C=C stretch	Aromatic ring
~1090	C-S stretch	Thioether
~810	C-H out-of-plane bend	1,4-disubstituted aromatic
~750-550	C-Cl stretch	Aryl chloride

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-Chlorothioanisole**. The molecular ion peak and the isotopic pattern due to the presence of chlorine are key identifiers.

Table 3: Mass Spectrometry Data for **4-Chlorothioanisole**

m/z	Relative Intensity	Assignment
158	High	[M] ⁺ (Molecular ion, ³⁵ Cl)
160	~33% of M ⁺	[M+2] ⁺ (Isotope peak, ³⁷ Cl)
143	Moderate	[M - CH ₃] ⁺
111	Moderate	[M - SCH ₃] ⁺
77	Low	[C ₆ H ₅] ⁺

Note: This represents an expected fragmentation pattern under electron ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **4-Chlorothioanisole** is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer (e.g., Bruker Avance).[\[1\]](#)
- ^1H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

- As **4-Chlorothioanisole** is a liquid at room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure: A background spectrum of the clean salt plates is recorded. The thin film of the sample is then placed in the IR beam path, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization:

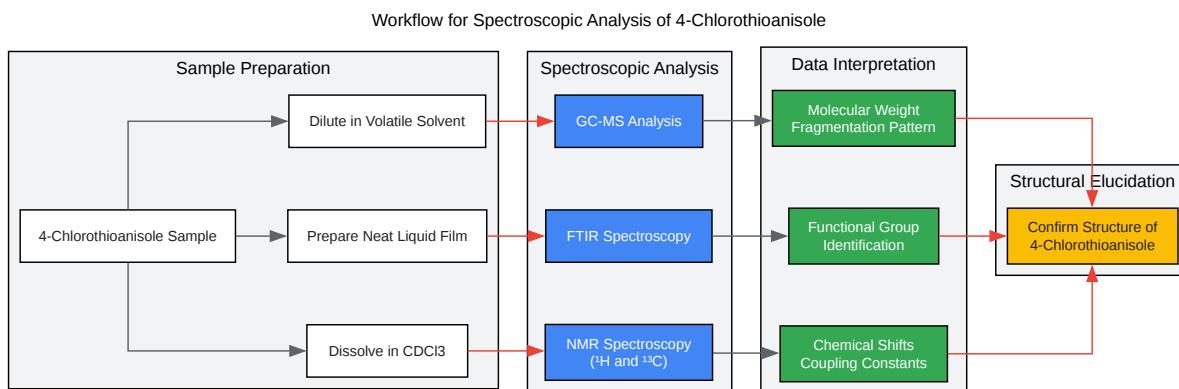
- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Sample Preparation: A dilute solution of **4-Chlorothioanisole** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Conditions: The sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ensure good separation.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

Data Acquisition:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-Chlorothioanisole**.

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Caption: Logical workflow for the spectroscopic analysis of **4-Chlorothioanisole**.

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References

- 1. rsc.org [rsc.org]
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